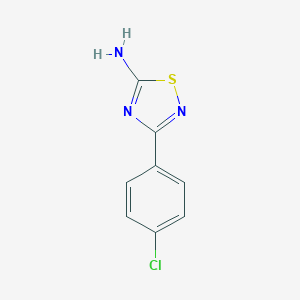

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSHKZWNRIGLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632992 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19922-07-7 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19922-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solid-Phase Cyclization Using Thiosemicarbazide and Carboxylic Acid

A patent by CN103936691A outlines a solid-phase method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can theoretically be modified to target 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine . The protocol involves:

-

Grinding thiosemicarbazide , carboxylic acid , and phosphorus pentachloride (PCl₅) in a 1:1–1.2:1–1.2 molar ratio at room temperature.

-

Neutralizing the crude product with an alkaline solution (pH 8–8.2).

-

Filtering and recrystallizing the final product.

For the target compound, substituting the carboxylic acid with 4-chlorophenylacetic acid could position the 4-chlorophenyl group at the thiadiazole’s 3-position. However, this remains speculative, as the patent explicitly generates 2-amino-5-substituted isomers . The method’s advantages include mild conditions (room temperature), short reaction time, and high yields (>91%). Challenges include controlling regioselectivity and adapting the protocol for alternative substitution patterns.

Cyclization of Thiosemicarbazones

A study in Current Chemistry Letters synthesizes 5-[substituted]-1,3,4-thiadiazol-2-amines via cyclization of thiosemicarbazones derived from aldehydes . For example:

-

Condensing 4-chlorobenzaldehyde with thiosemicarbazide forms the corresponding thiosemicarbazone.

-

Cyclizing the thiosemicarbazone in acidic conditions yields 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

While this method produces a 5-substituted isomer, replacing the aldehyde with a 4-chlorophenyl ketone could theoretically shift the substituent to the 3-position. The authors report yields of 75–85% for analogous compounds, with characterization via ¹H-NMR, ¹³C-NMR, and IR spectroscopy . Key spectral data for the 5-substituted isomer include:

-

IR : 3072–3243 cm⁻¹ (N–H stretch), 1591 cm⁻¹ (C=N stretch).

-

¹H-NMR : δ 7.75 (d, 2H, aromatic), 7.51 (d, 2H, aromatic).

Adapting this method for 3-substitution would require optimizing the carbonyl precursor and reaction conditions to favor alternative cyclization pathways.

Sulfuric Acid-Mediated Cyclization

A PMC study describes the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid via a multi-step process :

-

Converting the acid to 4-chlorobenzohydrazide .

-

Reacting with carbon disulfide (CS₂) in sulfuric acid to form the thiadiazole-thiol intermediate.

Although this method targets a thiol derivative, oxidizing the thiol group to an amine (e.g., via Hofmann degradation) could yield the desired 5-amine. The original protocol achieves a 81% yield for the thiol intermediate, with critical data:

-

M.P. : 198–200°C.

-

¹H-NMR : δ 7.78 (d, 2H, aromatic), 7.61 (d, 2H, aromatic).

This approach highlights the versatility of thiadiazole synthesis but requires additional functional group transformations to access the target amine.

Comparative Analysis of Synthetic Methods

Challenges and Isomeric Considerations

The predominant challenge in synthesizing this compound lies in achieving regioselective control during cyclization. Existing methods favor 5-substituted isomers due to the electronic and steric effects of the reactants. Potential strategies to target the 3-position include:

-

Using asymmetric catalysts to direct cyclization.

-

Designing custom thiosemicarbazides pre-functionalized with the 4-chlorophenyl group.

-

Exploring microwave-assisted synthesis to enhance reaction specificity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong bases or nucleophiles.

Major Products

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and other heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine has demonstrated significant antimicrobial properties. It serves as a key intermediate in synthesizing various pharmaceuticals aimed at treating bacterial infections. Research indicates that derivatives of this compound exhibit effectiveness against multiple bacterial strains, making it a valuable candidate for drug development targeting infectious diseases .

Anticancer Potential

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds based on the 1,2,4-thiadiazole scaffold have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia). The integration of the 3-(4-chlorophenyl) moiety enhances the cytotoxic activity of these compounds due to improved lipophilicity and cellular permeability .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 3-(4-Chlorophenyl)-1,2,4-thiadiazole derivative | MCF-7 | 0.28 |

| Piperazine derivative of 3-(4-Chlorophenyl)-1,2,4-thiadiazole | HL-60 | 9.6 |

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness as a pesticide or herbicide helps protect crops from pests and diseases. The compound's ability to inhibit certain metabolic pathways in pests makes it an essential component in developing effective crop protection agents .

Material Science

The compound is also explored in material science for creating novel materials that require enhanced thermal stability and chemical resistance. Its unique chemical structure allows for modifications that can lead to improved performance in various applications such as coatings and polymers .

Biological Research

Researchers utilize this compound in biological studies focusing on enzyme inhibition. This research provides insights into metabolic pathways and potential therapeutic targets for various diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances in complex mixtures. Its reactivity allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the analysis of various chemical compounds.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various thiadiazole derivatives including this compound against common bacterial strains. Results showed that modifications to the thiadiazole ring significantly influenced antibacterial activity.

Case Study 2: Anticancer Activity

In a recent pharmacological study, researchers synthesized new thiadiazole derivatives incorporating the 3-(4-Chlorophenyl) moiety. The compounds were tested against breast cancer cell lines and exhibited notable cytotoxic effects with IC50 values indicating strong potential for further drug development.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Key Properties :

- SMILES : ClC1=CC=C(C=C1)C2=NSC(=N2)N

- InChIKey : IUSHKZWNRIGLGO-UHFFFAOYSA-N

- Purity : Commercial availability ranges from 96% to 98% .

- Applications : Serves as a scaffold in drug discovery, particularly for kinase inhibitors and antiparasitic agents .

Structural Analogues within the 1,2,4-Thiadiazole Family

The following table summarizes structurally related 1,2,4-thiadiazole derivatives and their distinguishing features:

Functional Group Impact on Activity

Chlorophenyl Substitutions :

- 4-Chlorophenyl : Balances lipophilicity and electronic effects, favoring membrane penetration and target binding .

- 2,4-Dichlorophenyl : Increases steric bulk and electron-withdrawing effects, enhancing enzyme inhibition .

- 3,4-Dichlorophenyl : Improves kinase binding affinity via hydrophobic interactions .

- Schiff Bases (e.g., benzylidene): Enable reversible covalent interactions with enzymes, boosting inhibitory potency .

Biological Activity

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects. It includes data tables summarizing key findings and discusses structure-activity relationships (SAR) that elucidate the mechanisms behind its activity.

Structural Characteristics

The compound features a thiadiazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom is significant as it influences the compound's electronic properties, enhancing its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives:

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance, in vitro studies showed that derivatives of this thiadiazole scaffold inhibited the growth of various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency (IC50 = 0.28 µg/mL for MCF-7) .

-

Case Studies :

- A study demonstrated that modifications to the thiadiazole ring could enhance anticancer activity through improved binding interactions with tubulin .

- Another investigation revealed that substituents at specific positions on the phenyl ring could dramatically alter cytotoxicity profiles, highlighting the importance of SAR in drug design .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| Derivative A | HepG2 | 9.6 | Cell cycle arrest |

| Derivative B | MCF-7 | 5.36 | Enhanced activity via structural modification |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens:

- Antibacterial Effects : Studies indicate that halogen substitutions (like chlorine) enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Effects : In addition to antibacterial properties, certain derivatives have shown efficacy against fungal strains like Candida albicans.

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | <32 µg/mL |

| Bacillus subtilis | Antibacterial | <42 µg/mL |

| Candida albicans | Antifungal | <26 µg/mL |

Other Biological Activities

The 1,2,4-thiadiazole scaffold is associated with a range of other biological activities:

- Anti-inflammatory : Compounds derived from this scaffold have shown promise in reducing inflammation markers.

- Anticonvulsant : Some derivatives exhibit anticonvulsant properties, making them candidates for further research in neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the thiadiazole ring significantly influence biological activity:

- Electron-withdrawing groups like chlorine enhance antimicrobial potency.

- Electron-donating groups can improve anticancer efficacy by altering interactions with cellular targets.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, 1,2,4-thiadiazole derivatives are often prepared by reacting thiourea intermediates with chlorinated aryl precursors under basic conditions (e.g., KOH in ethanol) . Optimization involves adjusting stoichiometry, temperature (room temperature to reflux), and solvent polarity. NMR and mass spectrometry are critical for confirming purity and structure .

Q. How can the structural identity of this compound be confirmed experimentally?

Key methods include:

- 1H NMR spectroscopy : Peaks for aromatic protons (δ 7.4–8.2 ppm) and amine protons (δ ~11 ppm) confirm substitution patterns .

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying bond lengths and angles in heterocyclic systems .

- Elemental analysis : Matches between theoretical and observed C, H, N, and S content validate molecular formula .

Q. What analytical techniques are essential for characterizing its stability and reactivity?

- HPLC-MS : Monitors degradation products under varying pH and temperature.

- TGA/DSC : Assesses thermal stability and decomposition pathways.

- FT-IR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) and tracks reaction progress .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. Substituting chlorine with fluorine or bromine alters electronic effects, which can be studied via Hammett plots to correlate substituent effects with bioactivity . Computational docking (e.g., AutoDock Vina) further predicts binding affinities to target enzymes like bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies may arise from variations in assay protocols (e.g., MIC vs. disk diffusion). Standardizing test strains (e.g., S. aureus ATCC 25923) and using positive controls (e.g., ciprofloxacin) improve reproducibility. Meta-analyses of IC₅₀ values and dose-response curves are recommended .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the 5-position. Kinetic studies using UV-Vis spectroscopy show that reaction rates with amines follow second-order kinetics, while steric hindrance from the 4-chlorophenyl group slows reactivity .

Q. How can computational modeling aid in designing derivatives with enhanced properties?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilicity.

- Molecular dynamics simulations : Model interactions with lipid bilayers to optimize pharmacokinetics .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

- Use fume hoods to avoid inhalation of chlorinated intermediates.

- Quench reaction waste with 10% NaHCO₃ before disposal to neutralize acidic byproducts .

Q. How can researchers ensure reproducibility in synthetic procedures?

Q. What emerging applications justify further investigation?

- Anticancer research : Derivatives inhibit tubulin polymerization (see IC₅₀ values in MCF-7 cells) .

- Agrochemicals : Thiadiazole cores show herbicidal activity by disrupting photosynthesis .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.